2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol
Description
2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for the development of various therapeutic agents.
Properties
IUPAC Name |
2-[[4-(1-hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-3-4-14(18)13(15-10)9-16-7-5-12(6-8-16)11(2)17/h3-4,11-12,17-18H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKYECOLRZDFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN2CCC(CC2)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethylene oxide or ethylene chlorohydrin.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a condensation reaction with a suitable pyridine derivative, such as 3-hydroxypyridine.
Industrial Production Methods
In industrial settings, the production of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, acyl halides, and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol
- 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-5-methylpyridin-3-ol
- 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-ethylpyridin-3-ol
Uniqueness
2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group and the specific positioning of the methyl group on the pyridine ring contribute to its unique reactivity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
